

Application Notes: Intraperitoneal Administration of KCC009 in Murine Models

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Compound of Interest

Compound Name: KCC009

Cat. No.: B1258791

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Introduction

KCC009 is a potent and irreversible inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in various cellular processes, including cell adhesion, extracellular matrix (ECM) remodeling, apoptosis, and DNA damage repair.[1][2] Elevated TG2 expression is associated with tumor progression, invasion, and therapeutic resistance in several cancers, including glioblastoma and lung adenocarcinoma.[1][3] **KCC009** disrupts the assembly of fibronectin in the ECM, thereby sensitizing cancer cells to chemotherapy and radiotherapy.[1][3] These application notes provide a detailed protocol for the intraperitoneal (i.p.) injection of **KCC009** in mice, along with a summary of its mechanism of action and relevant in vivo data.

Mechanism of Action

KCC009 exerts its anti-tumor effects by irreversibly binding to the active site cysteine (Cys277) of TG2, thereby inactivating the enzyme.[4] This inhibition disrupts TG2-mediated crosslinking of proteins within the tumor microenvironment, which is critical for the stabilization of the fibronectin matrix.[1] The compromised fibronectin scaffolding leads to increased tumor cell apoptosis and enhanced sensitivity to cytotoxic therapies.[1] In combination with ionizing radiation, **KCC009** has been shown to induce p53-independent radiosensitization.[2][5][6] In cells with wild-type p53, **KCC009** and radiation lead to G0/G1 cell cycle arrest and apoptosis.[2] In mutant p53 cells, the combination induces G2/M arrest and apoptosis through a p53-independent pathway involving cytochrome c release and caspase-3 activation.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for **KCC009** from in vivo murine studies.

Parameter	Value	Model System	Reference
Vehicle Formulation	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	Orthotopic Glioblastoma Mouse Model	[1]
Dosage	30 mg/kg	Orthotopic Glioblastoma Mouse Model	[1]
35 mg/kg	Orthotopic Brain Tumor Model	[7]	
50 mg/kg	Orthotopic Glioblastoma Mouse Model	[7]	
up to 100 mg/kg (well- tolerated)	Mice and Rats	[7]	
Administration Route	Intraperitoneal (i.p.) Injection	Murine Models	[1][7]
Frequency	Once daily	Murine Models	[1][7]
TG2 Activity Inhibition	Significant suppression 15 minutes post-injection	Orthotopic Glioblastoma Mouse Model	[7]
TG2 Activity Recovery	Full recovery by 24 hours post-injection	Orthotopic Glioblastoma Mouse Model	[7]

Experimental Protocols

Preparation of KCC009 Formulation

This protocol describes the preparation of a **KCC009** solution for intraperitoneal injection in mice, based on a formulation reported in a glioblastoma xenograft study.[\[1\]](#)

Materials:

- **KCC009** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile, conical tubes (1.5 mL or 5 mL)
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Dissolve **KCC009** in DMSO: Weigh the required amount of **KCC009** and dissolve it in DMSO to create a stock solution. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of **KCC009** in 1 mL of DMSO.[\[4\]](#)
- Prepare the Vehicle Mixture: In a sterile conical tube, prepare the vehicle by mixing the components in the following proportions: 40% PEG300, 5% Tween-80, and 45% Saline.
- Combine **KCC009** Stock with Vehicle: Add the **KCC009**/DMSO stock solution to the vehicle mixture to achieve a final DMSO concentration of 10%. For example, to prepare 1 mL of the final formulation, add 100 µL of the 20.8 mg/mL **KCC009**/DMSO stock to 900 µL of the vehicle mixture (400 µL PEG300, 50 µL Tween-80, 450 µL Saline).
- Ensure Complete Dissolution: Vortex the final solution thoroughly to ensure that the **KCC009** is completely dissolved and the solution is clear.[\[4\]](#)

- Storage: The prepared formulation should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. For longer-term storage of the stock solution, store at -80°C for up to 6 months.^[4]

Intraperitoneal Injection Protocol in Mice

This protocol outlines the standard procedure for administering **KCC009** via intraperitoneal injection to mice.

Materials:

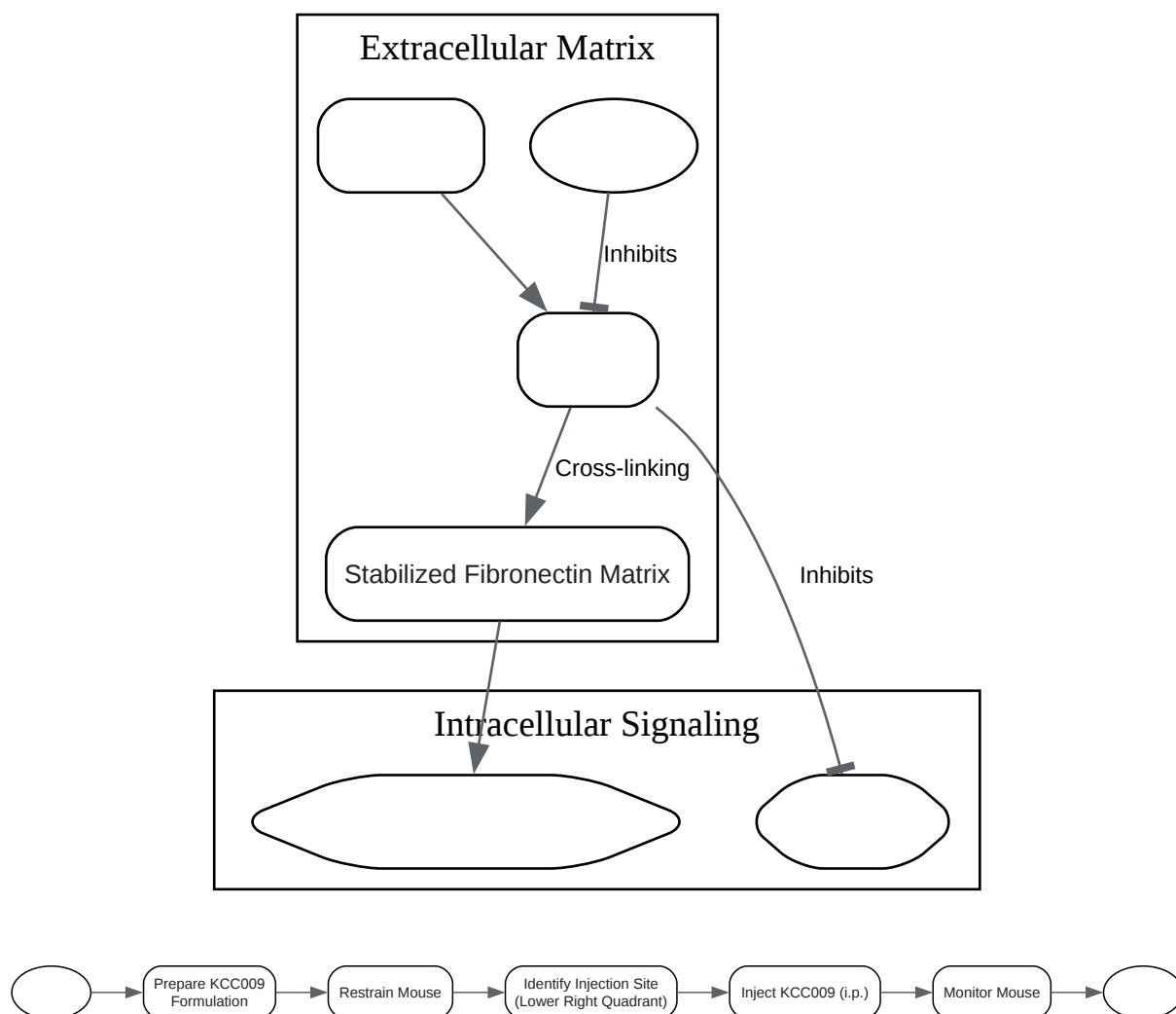
- Prepared **KCC009** formulation
- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)
- 70% Ethanol or other suitable disinfectant
- Animal restraint device (optional)
- Personal Protective Equipment (PPE): lab coat, gloves

Procedure:

- Animal Handling and Restraint:
 - Properly restrain the mouse using either a one-handed or two-handed technique to expose the abdomen. Ensure the animal is held firmly but gently to avoid injury.
 - Tilt the mouse's head slightly downwards.
- Identification of Injection Site:
 - The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, which is typically located on the left side.
- Injection:

- Draw the calculated volume of the **KCC009** formulation into a sterile syringe fitted with a new sterile needle. The maximum recommended injection volume for a mouse is typically < 10 ml/kg.
- Insert the needle, bevel up, at a 30-40 degree angle into the identified injection site.
- Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
- Slowly inject the solution into the peritoneal cavity.
- Post-Injection Monitoring:
 - Withdraw the needle and return the mouse to its cage.
 - Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.

Visualizations



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